molecular formula C9H9NNa4O8 B12321304 N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt

N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt

Cat. No.: B12321304
M. Wt: 351.13 g/mol
InChI Key: UZVUJVFQFNHRSY-UHFFFAOYSA-J
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Description

Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes a sodium ion coordinated to a pentanedioate backbone with bis(carboxylatomethyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a multi-step process that includes the formation of α-aminonitriles followed by hydrolysis to yield the desired amino acid derivative . The reaction is typically promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate include other amino acid derivatives and chelating agents, such as:

Uniqueness

What sets Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate apart from these similar compounds is its unique structure and specific binding properties. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H9NNa4O8

Molecular Weight

351.13 g/mol

IUPAC Name

tetrasodium;2-[bis(carboxylatomethyl)amino]pentanedioate

InChI

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4

InChI Key

UZVUJVFQFNHRSY-UHFFFAOYSA-J

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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